N-(2-methylphenyl)-4-(propan-2-yl)benzenesulfonamide
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Overview
Description
N-(2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound with a complex structure that includes a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2-methylphenylamine with 4-isopropylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE: is similar to other sulfonamide compounds such as:
Uniqueness
- The presence of the isopropyl group in N-(2-METHYLPHENYL)-4-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE distinguishes it from other sulfonamides, potentially leading to different chemical reactivity and biological activity. This unique structure may result in specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19NO2S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)14-8-10-15(11-9-14)20(18,19)17-16-7-5-4-6-13(16)3/h4-12,17H,1-3H3 |
InChI Key |
MSNJLZIGTLEMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
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